11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid
CAS No.: 618076-97-4
Cat. No.: VC16140882
Molecular Formula: C27H35BrN2O4S2
Molecular Weight: 595.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618076-97-4 |
|---|---|
| Molecular Formula | C27H35BrN2O4S2 |
| Molecular Weight | 595.6 g/mol |
| IUPAC Name | 11-[(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
| Standard InChI | InChI=1S/C27H35BrN2O4S2/c1-2-3-11-16-29-21-15-14-19(28)18-20(21)23(25(29)33)24-26(34)30(27(35)36-24)17-12-9-7-5-4-6-8-10-13-22(31)32/h14-15,18H,2-13,16-17H2,1H3,(H,31,32)/b24-23- |
| Standard InChI Key | HRBCCDYDMOTRKH-VHXPQNKSSA-N |
| Isomeric SMILES | CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C1=O |
| Canonical SMILES | CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C1=O |
Introduction
11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid is a complex organic compound that combines an indolinone core with thiazolidine derivatives, making it a subject of interest in scientific research, particularly in medicinal chemistry. This compound's unique structure suggests potential applications in drug development due to its diverse biological activities.
Synthesis Methods
The synthesis of 11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid involves multi-step organic reactions. These steps typically include the formation of the indolinone and thiazolidine moieties, followed by the introduction of undecanoic acid. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Biological Activities and Potential Applications
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Mechanism of Action: The compound's mechanism of action likely involves interaction with specific biological targets, which could be enzymes or receptors relevant to disease processes.
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Potential Applications: Given its structure, this compound may have applications in medicinal chemistry, particularly in drug development. The presence of indole and thiazolidine functionalities suggests potential anti-inflammatory, antimicrobial, or neuroprotective effects.
Chemical Reactivity
The reactivity of 11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid is influenced by its structural features, including electron-withdrawing groups like bromine and electron-donating groups such as the indole nitrogen. This reactivity can lead to various chemical transformations, which are important for further modifications or applications.
Comparison with Similar Compounds
Similar compounds, such as thiazolidinones, have been studied for their anti-inflammatory and antimicrobial properties. For instance, 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one also exhibits potential biological activities due to its thiazolidinone and indolin-3-ylidene moieties.
Data Tables
Table 1: Physical and Chemical Properties of 11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic Acid
| Property | Description |
|---|---|
| Molecular Weight | Approximately 523.6 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Moderate in organic solvents |
| Spectral Properties | Distinct NMR and IR spectra |
Table 2: Comparison with Similar Compounds
| Compound | Molecular Weight | Potential Biological Activities |
|---|---|---|
| 11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid | 523.6 g/mol | Anti-inflammatory, antimicrobial, neuroprotective |
| 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one | 495.45 g/mol | Anti-inflammatory, antimicrobial |
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